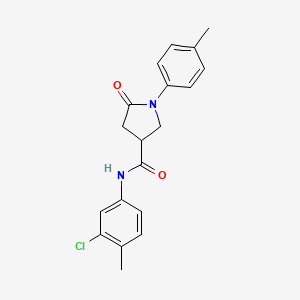![molecular formula C24H23F3O7 B11651688 ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11651688.png)
ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate is a complex organic compound characterized by its unique structure, which includes a chromenone core, a trifluoromethyl group, and a butanoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the chromenone derivative with ethyl 2-bromobutanoate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially yielding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell survival, including the NF-κB and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-methyl-4H-chromen-7-yl]oxy}butanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(chloromethyl)-4H-chromen-7-yl]oxy}butanoate: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H23F3O7 |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxybutanoate |
InChI |
InChI=1S/C24H23F3O7/c1-5-16(23(29)32-6-2)33-14-8-9-15-18(12-14)34-22(24(25,26)27)20(21(15)28)13-7-10-17(30-3)19(11-13)31-4/h7-12,16H,5-6H2,1-4H3 |
Clave InChI |
JFKPWPGUDVTMOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![3,4,5-trimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11651618.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)

![3-({(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651671.png)
![2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B11651674.png)
![Ethyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651679.png)
![3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651687.png)
